2-Fluoro-5-methoxy-4-nitrobenzamide
Description
2-Fluoro-5-methoxy-4-nitrobenzamide (CAS: 917909-49-0) is a nitro-substituted benzamide derivative with the molecular formula C₈H₇FN₂O₄ and a molar mass of 214.15 g/mol . Its structure features a benzamide backbone with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a nitro group at the 4-position. This compound is of interest in medicinal and agrochemical research due to the electronic effects imparted by its substituents—fluorine (electron-withdrawing), methoxy (electron-donating), and nitro (electron-withdrawing)—which influence reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-7-2-4(8(10)12)5(9)3-6(7)11(13)14/h2-3H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPTVIJXQOKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739011 | |
| Record name | 2-Fluoro-5-methoxy-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917909-49-0 | |
| Record name | 2-Fluoro-5-methoxy-4-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxy-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-nitrobenzamide typically involves the nitration of 2-fluoro-5-methoxybenzoic acid followed by amidation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting 2-fluoro-5-methoxy-4-nitrobenzoic acid is then converted to the benzamide derivative through a reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Halides, thiols, or amines for substitution reactions.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Reduction: 2-Fluoro-5-methoxy-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-Fluoro-5-methoxy-4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
2-Fluoro-5-methoxy-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The fluorine atom in this compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-methoxy-4-nitrobenzamide) .
Functional Group Variations :
- Replacing the benzamide group with an aniline (as in 5-Fluoro-2-methoxy-4-nitroaniline) reduces molecular weight and alters solubility but maintains a high structural similarity (97%) .
- Aldehyde -containing analogs (e.g., 2-azido-4-methoxy-5-nitrobenzaldehyde) are more reactive toward nucleophilic additions, enabling applications in bioconjugation .
Agrochemical Relevance: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the benzamide core but incorporates bulkier substituents for herbicidal activity, highlighting the role of fluorine and trifluoromethyl groups in enhancing lipid solubility and target binding .
Stability and Handling
Unlike simpler nitroanilines (e.g., 5-Fluoro-2-methoxy-4-nitroaniline), this compound’s benzamide group may enhance stability under acidic conditions. However, the nitro group still poses explosion risks under high heat or shock, necessitating careful handling .
Biological Activity
2-Fluoro-5-methoxy-4-nitrobenzamide (CAS No. 917909-49-0) is a synthetic organic compound that belongs to the class of fluorinated benzamides. Its unique structural features, including a fluorine atom, a methoxy group, and a nitro group, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C8H7FN2O4
- Molecular Weight : 200.15 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist depending on the receptor involved.
Antitumor Activity
Recent studies have highlighted the potential of fluorinated benzamides in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| This compound | Inhibits proliferation | Induction of apoptosis | |
| Fluorinated benzamide derivatives | Antitumor activity | Cell cycle arrest |
Enzyme Inhibition
Fluorinated compounds often exhibit enhanced binding affinity for target enzymes due to the presence of electronegative fluorine atoms. Research indicates that this compound may act as a selective inhibitor for certain kinases involved in cancer progression.
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines. Results demonstrated significant inhibition of cell growth at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Another study explored the interaction of this compound with cellular pathways related to apoptosis and proliferation. The findings indicated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Anticancer Therapy : As indicated by its ability to inhibit tumor growth and induce apoptosis.
- Anti-inflammatory Agents : Potential modulation of inflammatory pathways through enzyme inhibition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
